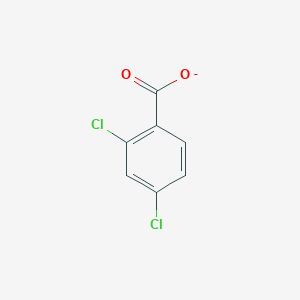

2,4-Dichlorobenzoate

Descripción general

Descripción

2,4-dichlorobenzoate is a chlorobenzoate obtained by deprotonation of the carboxy group of 2,4-dichlorobenzoic acid. It has a role as a bacterial metabolite. It derives from a benzoate. It is a conjugate base of a 2,4-dichlorobenzoic acid.

Aplicaciones Científicas De Investigación

Microbial Metabolism and Biodegradation

2,4-Dichlorobenzoate serves as a substrate for certain bacteria that can metabolize chlorinated aromatic compounds. Notably, Alcaligenes denitrificans NTB-1 has been shown to utilize this compound as a sole carbon and energy source. The bacterium converts it through a series of enzymatic reactions involving reductive dechlorination to yield 4-chlorobenzoate and subsequently 4-hydroxybenzoate under controlled oxygen conditions . This process highlights the potential of this compound in bioremediation strategies aimed at detoxifying environments contaminated with chlorinated compounds.

Environmental Monitoring

The compound is also utilized in environmental studies as a marker for assessing the presence of polar acidic herbicides in surface water. Techniques such as solid-phase extraction and gas chromatography have been employed to detect this compound in aquatic ecosystems . Its presence can indicate anthropogenic influences and help evaluate the efficacy of pollution control measures.

Medicinal Chemistry

In the realm of medicinal chemistry, 2,4-dichlorobenzoic acid has been used as a starting material for synthesizing various pharmaceutical compounds. For instance, it has been involved in the synthesis of novel quinolone derivatives that exhibit antimycobacterial activities against Mycobacterium tuberculosis and multi-drug resistant strains . These derivatives are being explored for their therapeutic potential in treating tuberculosis, showcasing the compound's significance in drug development.

Plant Defense Mechanisms

Recent studies suggest that derivatives of this compound can act as immune-priming agents in plants. For example, compounds like 4-chlorobenzoic acid have been shown to induce defense-related gene expression in Arabidopsis, enhancing resistance against bacterial pathogens . This application underscores the potential of this compound derivatives in agricultural biotechnology for developing disease-resistant crop varieties.

Synthesis of Chemical Derivatives

The compound is frequently employed as a precursor in organic synthesis to create various chemical derivatives with diverse applications. For example, methyl this compound is synthesized from 2,4-dichlorobenzoic acid and is used in further chemical reactions to produce other functionalized compounds . This versatility makes it valuable in synthetic organic chemistry.

Case Study 1: Biodegradation of Chlorinated Compounds

A study investigated the metabolic pathways utilized by Alcaligenes denitrificans NTB-1 when exposed to this compound. The research demonstrated that this bacterium could effectively degrade the compound under aerobic conditions, releasing halides and converting it into less harmful products. This finding supports the use of specific microbial strains for bioremediation efforts targeting chlorinated pollutants.

Case Study 2: Environmental Monitoring Techniques

Research conducted on the detection of polar herbicides highlighted the effectiveness of using this compound as an indicator compound. The study employed advanced chromatographic techniques to monitor its levels in surface waters affected by agricultural runoff. The results provided insights into contamination sources and helped formulate strategies for pollution mitigation.

Propiedades

IUPAC Name |

2,4-dichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCRIUVQKHMXSH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2O2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.